4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
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Overview
Description
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of naphthalene and phenyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline typically involves the reaction of naphthalene derivatives with aniline under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different functional groups.
9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene: Another naphthalene-based compound with distinct properties.
Uniqueness
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline stands out due to its specific arrangement of naphthalene and phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C32H23N |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline |
InChI |
InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H |
InChI Key |
BEZDNLOCXZHCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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